3-Chloro-2,4,5,6-tetrafluorobenzotrichloride

CAS No.: 1350637-05-6

Cat. No.: VC2844317

Molecular Formula: C7Cl4F4

Molecular Weight: 301.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1350637-05-6 |

|---|---|

| Molecular Formula | C7Cl4F4 |

| Molecular Weight | 301.9 g/mol |

| IUPAC Name | 1-chloro-2,3,4,6-tetrafluoro-5-(trichloromethyl)benzene |

| Standard InChI | InChI=1S/C7Cl4F4/c8-2-3(12)1(7(9,10)11)4(13)6(15)5(2)14 |

| Standard InChI Key | LNJXSJZLVHLIAH-UHFFFAOYSA-N |

| SMILES | C1(=C(C(=C(C(=C1F)Cl)F)F)F)C(Cl)(Cl)Cl |

| Canonical SMILES | C1(=C(C(=C(C(=C1F)Cl)F)F)F)C(Cl)(Cl)Cl |

Introduction

Chemical Identity and Structural Characteristics

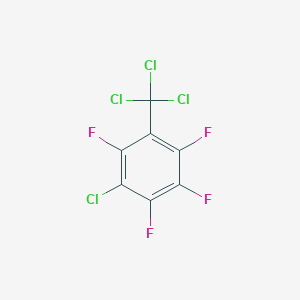

3-Chloro-2,4,5,6-tetrafluorobenzotrichloride is a polyfluorinated aromatic compound with the molecular formula C₇Cl₄F₄. The structure consists of a benzene ring with four fluorine atoms at positions 2, 4, 5, and 6, a chlorine atom at position 3, and a trichloromethyl group (CCl₃) attached to the ring. This compound is also known as 1-chloro-2,3,4,6-tetrafluoro-5-(trichloromethyl)benzene according to IUPAC nomenclature .

The compound features several key structural elements that contribute to its chemical behavior:

-

The four fluorine substituents on the benzene ring significantly enhance the electron-withdrawing properties of the molecule

-

The presence of the chlorine atom at position 3 provides a potential site for nucleophilic substitution

-

The trichloromethyl group serves as a versatile functional handle for further chemical transformations

Basic Identification Data

Physical and Chemical Properties

The physical and chemical properties of 3-chloro-2,4,5,6-tetrafluorobenzotrichloride are influenced by its high halogen content and the unique electronic distribution across the molecule. The presence of multiple fluorine atoms significantly alters the electronic properties of the benzene ring, making it electron-deficient and susceptible to nucleophilic attack at specific positions.

Physical Properties

While specific physical property data for 3-chloro-2,4,5,6-tetrafluorobenzotrichloride is limited in the available literature, some properties can be estimated based on similar compounds. For instance, related benzotrichlorides are typically colorless to pale yellow liquids or low-melting solids with relatively high boiling points .

Chemical Properties

The chemical behavior of 3-chloro-2,4,5,6-tetrafluorobenzotrichloride is primarily dominated by:

-

The electron-withdrawing effect of the multiple fluorine substituents, activating the ring toward nucleophilic aromatic substitution

-

The reactivity of the trichloromethyl group, which can undergo hydrolysis, reduction, and other transformations

-

The potential for selective substitution reactions, particularly at the chlorine position

The compound likely exhibits sensitivity to strong bases and nucleophiles, which can attack both the aromatic ring and the trichloromethyl group .

Synthesis Methods and Preparation

The synthesis of 3-chloro-2,4,5,6-tetrafluorobenzotrichloride involves specialized procedures for introducing multiple halogen substituents onto the aromatic ring. Based on related compounds and synthetic methodologies described in the literature, several approaches may be suitable for its preparation.

From Tetrachlorobenzotrifluorides via Fluorination

Another approach involves selective fluorination of chlorinated precursors:

"The benzotrifluorides I to be used as starting products can be derived from the corresponding Tri-/tetrachlorobenzotrifluorides by chlorine/fluorine exchange with potassium fluoride" .

A specific example from a related compound synthesis illustrates the potential conditions:

"An HC4 autoclave is filled with 928 g of potassium fluoride and 3300 ml of N-methyl-pyrrolidone charged and distilled in vacuo to dry. Then be under exclusion of moisture 1732 g of 3-chloro-2,4-difluorobenzotrifluoride added, 5 bar pressed nitrogen and heated to 270°C with stirring for 10 hours" .

Key Reaction Parameters

Based on the synthetic methods for related compounds, the following parameters appear important for successful synthesis:

Chemical Reactions and Transformations

3-Chloro-2,4,5,6-tetrafluorobenzotrichloride can participate in various chemical transformations, primarily focused on the reactive trichloromethyl group and the halogenated aromatic ring.

Nucleophilic Aromatic Substitution

The electron-deficient nature of the fluorinated aromatic ring makes 3-chloro-2,4,5,6-tetrafluorobenzotrichloride susceptible to nucleophilic aromatic substitution reactions. Based on the behavior of related polyfluorinated compounds:

"Nucleophilic reactions of hexafluorobenzene and related polyfluorobenzenes were studied in detail. Reaction of hexafluorobenzene with hydroxides..."

These reactions typically occur at positions adjacent to the most electron-withdrawing groups, which in this case would likely be positions 4 or 6 (para to the trichloromethyl group).

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR would be particularly valuable for this compound, showing distinct signals for the four fluorine atoms in different electronic environments. The chemical shifts would likely be influenced by their positions relative to the chlorine and trichloromethyl substituents.

Infrared Spectroscopy

IR spectroscopy would reveal characteristic absorption bands for C-F bonds (typically 1000-1400 cm⁻¹) and C-Cl bonds (600-800 cm⁻¹) .

Mass Spectrometry

Mass spectrometric analysis would show a distinctive isotope pattern due to the presence of multiple chlorine atoms, which would aid in confirming the molecular structure.

Chromatographic Methods

Gas chromatography coupled with mass spectrometry (GC-MS) would be effective for analyzing 3-chloro-2,4,5,6-tetrafluorobenzotrichloride, as demonstrated for related compounds:

"The distillative workup gives 596 g of crude distillate, the 353 g (54%) of 2-H-tetrafluoro-benzotrifluoride and 239 g (34%) 5-chloro-2,3,4-trifluorobenzotrifluoride contains. The recovery rate is 88%" .

This indicates that gas chromatography is an established method for analyzing similar halogenated compounds.

Comparative Analysis with Related Compounds

Understanding the properties and behavior of 3-chloro-2,4,5,6-tetrafluorobenzotrichloride requires comparison with structurally related compounds.

Comparison with Fluorinated Benzotrifluorides

3-Chloro-2,4,5,6-tetrafluorobenzotrifluoride (C₇ClF₇, CAS 4284-09-7) represents a closely related compound where the trichloromethyl group is replaced by a trifluoromethyl group . The differences between these compounds include:

-

Molecular weight (252.52 g/mol for the trifluoromethyl derivative vs. 301.9 g/mol for the trichloromethyl compound)

-

Chemical stability (trifluoromethyl groups are generally more stable than trichloromethyl groups to hydrolysis)

-

Synthetic utility (trichloromethyl groups offer more transformation options)

Comparison with Fluorinated Benzoic Acids

The hydrolysis product of 3-chloro-2,4,5,6-tetrafluorobenzotrichloride would be 3-chloro-2,4,5,6-tetrafluorobenzoic acid, which has properties similar to the commercially available 2-chloro-3,4,5,6-tetrafluorobenzoic acid (CAS 1868-80-0) :

| Property | 2-Chloro-3,4,5,6-tetrafluorobenzoic acid | 3-Chloro-2,4,5,6-tetrafluorobenzoic acid (predicted) |

|---|---|---|

| Molecular Weight | 228.53 g/mol | 228.53 g/mol |

| Physical State | Solid | Presumed solid |

| Reactivity Pattern | Electrophilic at carboxyl, nucleophilic at ring | Similar pattern expected |

A related compound, 3-chloro-2,4,5-trifluorobenzoic acid (CAS 101513-77-3), is commercially available with a purity of >98.0% and has established applications in research .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume